molecular formula C5H9N3O4 B8427553 (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal

Cat. No.: B8427553
M. Wt: 175.14 g/mol
InChI Key: YLFZKNUYIHVADE-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is a modified sugar molecule where the hydroxyl group at the second carbon of the ribose sugar is replaced by an azido group (N₃)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal typically involves the conversion of 2-amino-2-deoxyribose to the azido derivative. One common method is the diazotransfer reaction, where 2-amino-2-deoxyribose is treated with a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃). This reaction is carried out under mild conditions and results in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the diazotransfer reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine.

    Oxidation Reactions: The sugar moiety can undergo oxidation reactions, although the azido group itself is relatively stable under oxidative conditions.

Common Reagents and Conditions

    Staudinger Ligation: Uses triphenylphosphine to convert the azido group to an amine.

    CuAAC: Requires a copper(I) catalyst and an alkyne to form a triazole ring.

    Reduction: Typically involves triphenylphosphine or other reducing agents.

Major Products

    Amine Derivatives: Formed by reduction of the azido group.

    Triazole Derivatives: Formed by CuAAC reactions.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal primarily involves its incorporation into nucleic acids or its use as a chemical probe. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes. This makes it a valuable tool for studying molecular interactions and pathways in living cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal is unique due to its specific modification at the second carbon of the ribose sugar, which allows for versatile chemical reactions and applications in various fields of research. Its stability and compatibility with other chemical modifications make it a valuable tool for biochemical studies and therapeutic development.

Properties

Molecular Formula

C5H9N3O4

Molecular Weight

175.14 g/mol

IUPAC Name

(2R,3S,4R)-2-azido-3,4,5-trihydroxypentanal

InChI

InChI=1S/C5H9N3O4/c6-8-7-3(1-9)5(12)4(11)2-10/h1,3-5,10-12H,2H2/t3-,4+,5-/m0/s1

InChI Key

YLFZKNUYIHVADE-LMVFSUKVSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)N=[N+]=[N-])O)O)O

Canonical SMILES

C(C(C(C(C=O)N=[N+]=[N-])O)O)O

Origin of Product

United States

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